(1R)-1-(2-Furyl)butylamine
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Overview
Description
(1R)-1-(2-Furyl)butylamine is an organic compound characterized by the presence of a furan ring attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Furyl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and butylamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Furyl)butylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-(2-Furyl)butylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Furyl)butylamine involves its interaction with specific molecular targets and pathways. The furan ring and amine group can participate in various biochemical processes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Furyl)butylamine: A stereoisomer with different spatial arrangement.
2-Furylmethylamine: A related compound with a shorter carbon chain.
Furfurylamine: A simpler analog with a direct furan-amine linkage.
Uniqueness
(1R)-1-(2-Furyl)butylamine is unique due to its specific stereochemistry and the presence of both a furan ring and a butylamine chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R)-1-(furan-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
UNNGDZIQTSGWFG-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CO1)N |
Canonical SMILES |
CCCC(C1=CC=CO1)N |
Origin of Product |
United States |
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